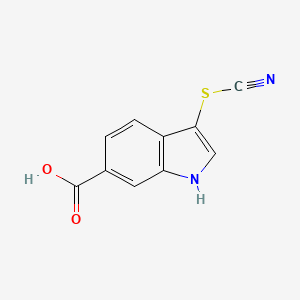

3-thiocyanato-1H-indole-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

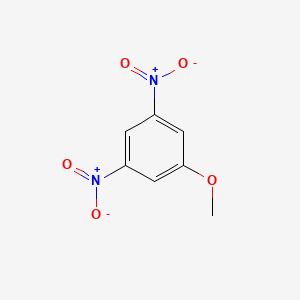

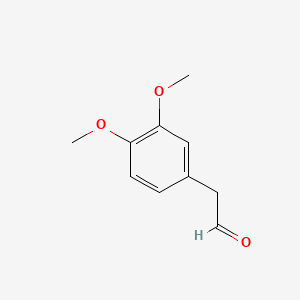

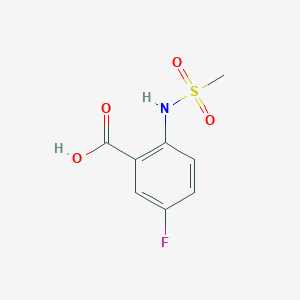

3-Thiocyanato-1H-Indole-6-Carboxylic Acid is a biochemical used for proteomics research . It has a molecular formula of C10H6N2O2S and a molecular weight of 218.24 .

Synthesis Analysis

A novel series of twenty 3-thiocyanato-1H-indoles, carrying diversification at positions N-1, C-2, and C-5 of the heterocyclic core, were synthesized . Their antiproliferative activity against four human cancer cell lines (HL60, HEP-2, NCI-H292, and MCF-7) was evaluated, employing doxorubicin as a positive control .Molecular Structure Analysis

The molecular structure of 3-Thiocyanato-1H-Indole-6-Carboxylic Acid consists of a heterocyclic indole ring attached to a thiocyanate group and a carboxylic acid group .Chemical Reactions Analysis

3-Thiocyanato-1H-indoles are a combination of heterocyclic indoles and thiocyanate compounds . Indole, N-methylindole, and 2-(4-chlorophenyl)-N-methylindole demonstrated to be essentially inactive, whereas several of their congener 3-thiocyanato-1H-indoles displayed good to excellent levels of potency (IC50 ≤ 6 μM), while being non-hemolytic .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Thiocyanato-1H-Indole-6-Carboxylic Acid include a molecular formula of C10H6N2O2S and a molecular weight of 218.24 .Scientific Research Applications

Pharmaceutical Research

“3-thiocyanato-1H-indole-6-carboxylic acid” may serve as a reactant in the synthesis of various pharmaceutical compounds. Similar indole derivatives have been used to develop inhibitors for enzymes like E. coli MurD ligase and interleukin-2 inducible T cell kinase, which are critical in bacterial cell wall synthesis and immune response regulation, respectively .

Anticancer Activity

Indole compounds, including those with a thiocyanato group, have been explored for their antiproliferative properties against cancer cell lines. Such compounds could be synthesized and evaluated for their potential to inhibit the growth of cancer cells like HL60 (leukemia), HEP-2 (laryngeal cancer), NCI-H292 (lung cancer), and MCF-7 (breast cancer) .

Herbicidal Applications

Derivatives of indole carboxylic acids have been investigated as herbicides, acting as antagonists to plant auxin receptors. While not directly mentioned, “3-thiocyanato-1H-indole-6-carboxylic acid” could potentially be modified to enhance its herbicidal activity through interaction with these receptors .

Plant Growth Regulation

Indole derivatives are known to influence plant growth and development. Indole-3-acetic acid, for example, is a plant hormone that regulates various growth processes. The compound could be studied for its effects on plant physiology and its potential as a growth regulator .

Chemical Synthesis

This compound might be used as a building block in chemical synthesis to create complex molecules with specific desired properties. Indole derivatives are often used in Fischer indole synthesis, which is a method to construct indole rings—a core structure in many biologically active molecules .

Future Directions

The future directions of research on 3-thiocyanato-1H-indole-6-carboxylic acid could involve further exploration of its anticancer potential . Additionally, the indole-3-thiocyanate motif can be suitably decorated to afford highly cytotoxic compounds and that the substituted indole can be employed as a useful scaffold toward more potent compounds .

Mechanism of Action

Target of Action

It’s known that indole derivatives play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

For instance, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .

Pharmacokinetics

The molecular weight of the compound is 21824 , which might influence its bioavailability.

Result of Action

Some indole derivatives have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . For instance, some indole derivatives have shown good to excellent levels of potency while being non-hemolytic .

properties

IUPAC Name |

3-thiocyanato-1H-indole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2S/c11-5-15-9-4-12-8-3-6(10(13)14)1-2-7(8)9/h1-4,12H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVSBEAFPBVHLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC=C2SC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile](/img/structure/B1346777.png)